molecular formula C22H33ClN4O2 B6105299 1-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpiperidin-3-amine

1-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpiperidin-3-amine

Cat. No.: B6105299
M. Wt: 421.0 g/mol
InChI Key: ISELDSYKXJQDAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpiperidin-3-amine is a complex organic compound that features a pyrazole ring substituted with chlorine and methyl groups, a dimethoxyphenyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpiperidin-3-amine typically involves multi-step organic reactions The initial step often includes the formation of the pyrazole ring, followed by chlorination and methylation

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

1-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpiperidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chlorine atom in the pyrazole ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyrazole ring.

Scientific Research Applications

1-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpiperidin-3-amine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpiperidin-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-1,3-dimethylpyrazole: A simpler compound with a similar pyrazole ring structure.

    N-methylpiperidine: A related compound with a piperidine ring.

Uniqueness

1-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpiperidin-3-amine is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpiperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33ClN4O2/c1-16-19(22(23)26(3)24-16)15-27-11-6-7-18(14-27)25(2)12-10-17-8-9-20(28-4)21(13-17)29-5/h8-9,13,18H,6-7,10-12,14-15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISELDSYKXJQDAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1CN2CCCC(C2)N(C)CCC3=CC(=C(C=C3)OC)OC)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.